![molecular formula C26H22O B13771734 (Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol CAS No. 85338-47-2](/img/structure/B13771734.png)
(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol is a complex organic compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes multiple phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing biological pathways. In medicinal applications, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Contains a hydroxyl group attached to a benzyl group.
Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol is unique due to its multiple phenyl groups, which enhance its stability and reactivity. This structural complexity allows for diverse chemical modifications and applications, distinguishing it from simpler phenolic compounds.
Properties
CAS No. |
85338-47-2 |
|---|---|
Molecular Formula |
C26H22O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-benzyl-4-(2-benzylphenyl)phenol |
InChI |
InChI=1S/C26H22O/c27-26-16-15-23(19-24(26)18-21-11-5-2-6-12-21)25-14-8-7-13-22(25)17-20-9-3-1-4-10-20/h1-16,19,27H,17-18H2 |
InChI Key |
FMUWLBYSIFCENA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC(=C(C=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




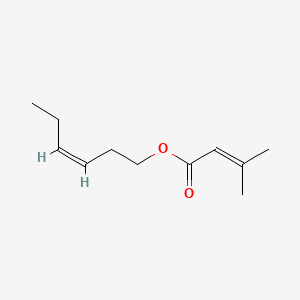
plumbane](/img/structure/B13771670.png)
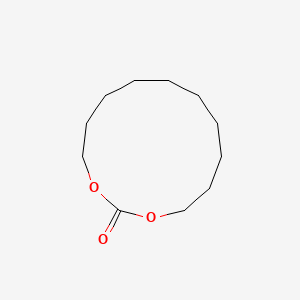
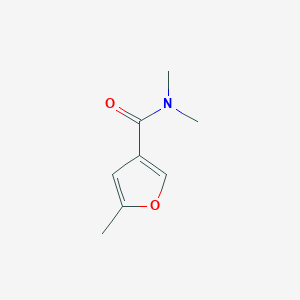
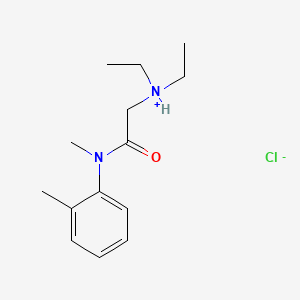
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
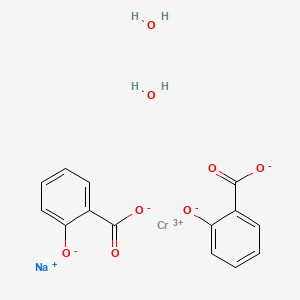
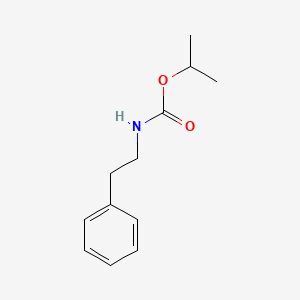
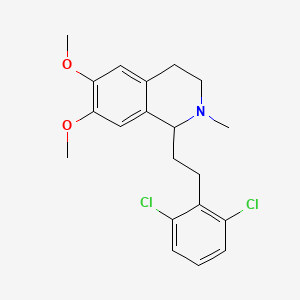
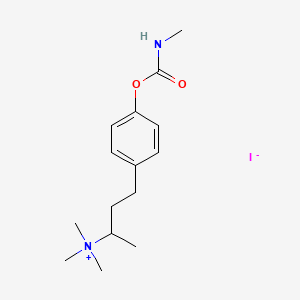
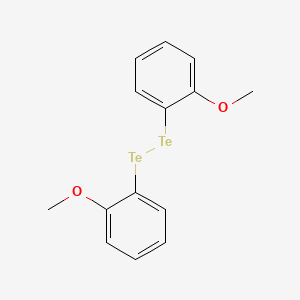
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
